molecular formula C17H17ClN2O4 B5845190 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide

2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide

Cat. No. B5845190
M. Wt: 348.8 g/mol
InChI Key: QSOORNXWAROILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide, also known as clofencet, is a chemical compound that belongs to the family of amides. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. Clofencet is commonly used in scientific research as a tool to study the mechanism of action and biochemical and physiological effects of various compounds.

Mechanism of Action

The exact mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide is not well understood. However, it is believed to act as a GABA receptor antagonist, which can lead to increased neuronal excitability and decreased inhibitory neurotransmission. This can result in a variety of physiological effects, including altered behavior, convulsions, and respiratory depression.
Biochemical and Physiological Effects
Clofencet has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to cause convulsions, altered behavior, and respiratory depression. It has also been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, which can lead to altered behavior and mood.

Advantages and Limitations for Lab Experiments

Clofencet has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. It is also stable under a wide range of conditions, making it easy to store and transport. However, there are also several limitations to its use. Clofencet is highly toxic and can be dangerous if not handled properly. It is also difficult to work with due to its low solubility in water.

Future Directions

There are several potential future directions for research involving 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide. One area of interest is the development of new compounds that can mimic or enhance its effects. Another area of interest is the use of 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide to study the effects of environmental toxins on human health. Additionally, further research is needed to better understand the mechanism of action and physiological effects of 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide.

Synthesis Methods

Clofencet can be synthesized through a multistep process involving the reaction of 4-chlorophenol with 2-methyl-5-nitroaniline to form 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-5-nitrophenyl)acetamide. This intermediate product is then reacted with propionyl chloride in the presence of a base to form 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide.

Scientific Research Applications

Clofencet is widely used in scientific research as a tool to study the mechanism of action and biochemical and physiological effects of various compounds. It is commonly used in the field of pharmacology to investigate the effects of drugs on the central nervous system. Clofencet has also been used to study the effects of various compounds on the immune system, as well as the effects of environmental toxins on human health.

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-11-4-7-13(20(22)23)10-15(11)19-16(21)17(2,3)24-14-8-5-12(18)6-9-14/h4-10H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOORNXWAROILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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